

T0467: Application Notes and Protocols for Studying Mitochondrial Dynamics

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Compound of Interest

Compound Name: T0467

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Introduction

T0467 is a small molecule activator of the PINK1-Parkin signaling pathway, a critical quality control mechanism for maintaining mitochondrial health.^[1] This pathway facilitates the removal of damaged mitochondria through a process known as mitophagy. **T0467** promotes the translocation of the E3 ubiquitin ligase Parkin from the cytosol to depolarized mitochondria, a key initiating step in this process.^{[1][2]} These application notes provide detailed protocols for utilizing **T0467** to study mitochondrial dynamics, specifically focusing on Parkin translocation, mitochondrial morphology, and cellular ATP production.

Data Presentation

The following tables summarize the quantitative effects of **T0467** treatment on key parameters of mitochondrial dynamics.

Table 1: Dose-Response of **T0467** on Parkin Translocation in HeLa Cells

T0467 Concentration (μM)	Treatment Time (hours)	Percentage of Cells with Parkin Translocation (%)
0 (DMSO control)	3	< 1
2.5	3	Not significant
12	3	Significant increase
20	3	21

Data synthesized from Shiba-Fukushima et al., 2020.[2]

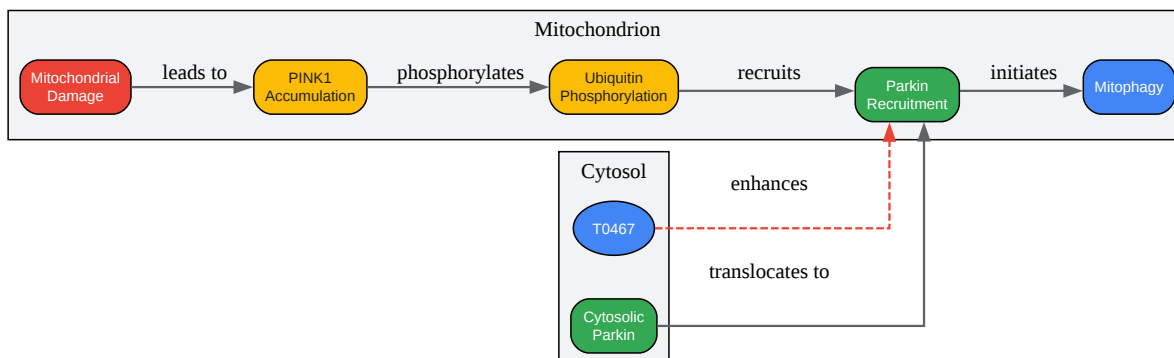
Table 2: Effect of **T0467** on Mitochondrial Function in a Drosophila Model of PINK1 Inactivation

Treatment	Locomotion (Velocity, mm/sec)	Mitochondrial Morphology in Muscle	ATP Production (% of Control)
DMSO Control (LacZ RNAi)	~0.8	Aligned alongside myofibrils	100
PINK1 RNAi + DMSO	~0.4	Aggregated and irregularly aligned	~50
PINK1 RNAi + T0467 (μM)	Improved	Rescue of aggregated phenotype	Improved

Qualitative and quantitative data synthesized from Shiba-Fukushima et al., 2020 and related sources.[3]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for **T0467** within the PINK1-Parkin signaling pathway.



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Caption: **T0467** enhances the recruitment of Parkin to damaged mitochondria.

Experimental Protocols

Protocol 1: Analysis of Parkin Translocation by Immunofluorescence

This protocol details the steps for visualizing the **T0467**-induced translocation of Parkin to mitochondria in cultured cells.

Materials:

- HeLa cells stably expressing GFP-Parkin (or other suitable cell line)
- Glass-bottom culture dishes or coverslips
- Complete culture medium (e.g., DMEM with 10% FBS)
- **T0467** (stock solution in DMSO)
- DMSO (vehicle control)

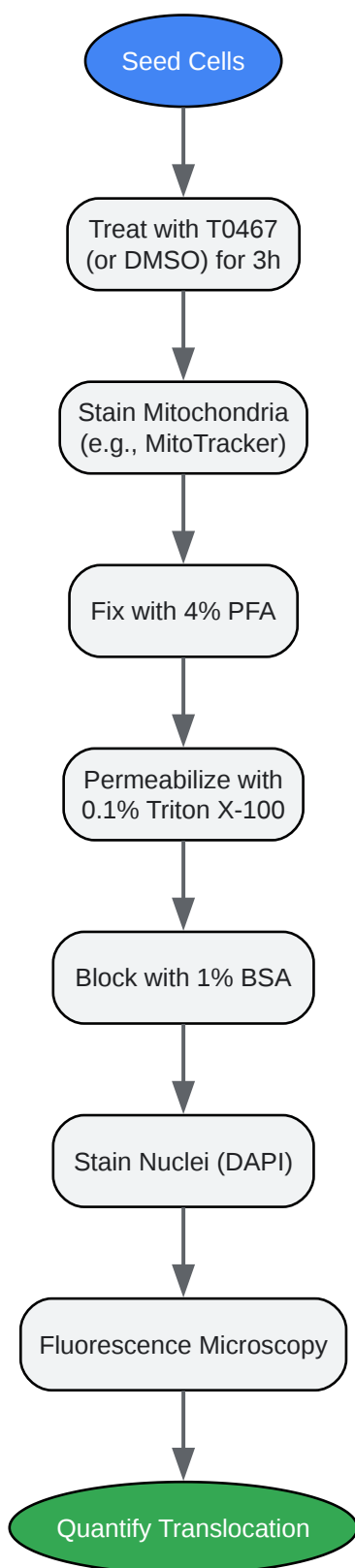
- MitoTracker Red CMXRos (or other mitochondrial stain)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Bovine Serum Albumin (BSA) for blocking
- Primary antibody against a mitochondrial marker (e.g., anti-TOM20) if not using a mitochondrial stain
- Fluorescently labeled secondary antibody
- DAPI (for nuclear staining)
- Phosphate Buffered Saline (PBS)
- Fluorescence microscope

Procedure:

- Cell Seeding: Seed HeLa-GFP-Parkin cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
- **T0467** Treatment:
 - Prepare working solutions of **T0467** in complete culture medium at final concentrations ranging from 2.5 μ M to 20 μ M.
 - Include a vehicle control with an equivalent concentration of DMSO.
 - Replace the culture medium with the **T0467**-containing or control medium.
 - Incubate the cells for 3 hours at 37°C in a CO2 incubator.
- Mitochondrial Staining (if not using anti-TOM20):
 - Thirty minutes before the end of the **T0467** incubation, add MitoTracker Red CMXRos to the culture medium at a final concentration of 100-200 nM.

- Continue the incubation for the remaining 30 minutes.
- Fixation:
 - Aspirate the medium and wash the cells twice with PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization and Blocking:
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
 - Wash three times with PBS.
 - Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.
- Immunostaining (if using anti-TOM20):
 - Incubate with anti-TOM20 primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
 - Wash three times with PBS.
 - Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
 - Wash three times with PBS.
- Nuclear Staining:
 - Incubate with DAPI solution for 5 minutes.
 - Wash twice with PBS.
- Imaging:
 - Mount the coverslips with an appropriate mounting medium.

- Image the cells using a fluorescence microscope. GFP-Parkin will appear green, mitochondria red (with MitoTracker or secondary antibody), and nuclei blue.
- Quantify the percentage of cells showing co-localization of GFP-Parkin puncta with mitochondria.



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Caption: Workflow for assessing Parkin translocation via immunofluorescence.

Protocol 2: Measurement of Cellular ATP Levels

This protocol provides a method to assess the impact of **T0467** on cellular energy production.

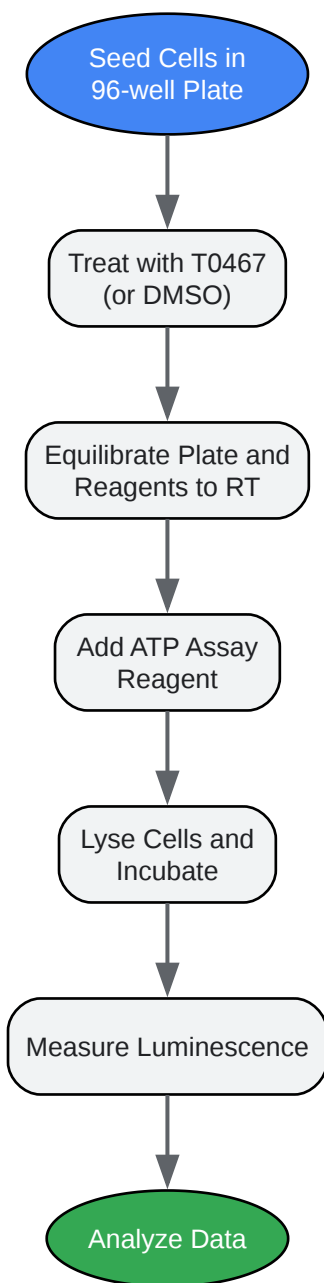
Materials:

- Cultured cells of interest
- 96-well white, clear-bottom plates
- **T0467** (stock solution in DMSO)
- DMSO (vehicle control)
- Complete culture medium
- Commercially available ATP-based luminescence assay kit (e.g., CellTiter-Glo®)
- Luminometer

Procedure:

- Cell Seeding: Seed cells into a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
- **T0467** Treatment:
 - Prepare serial dilutions of **T0467** in complete culture medium.
 - Include a vehicle control (DMSO).
 - Remove the old medium and add the treatment or control medium to the respective wells.
 - Incubate for the desired time period (e.g., 24 hours).
- ATP Measurement:
 - Equilibrate the plate and the ATP assay reagent to room temperature.

- Add the ATP assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
- Lyse the cells by mixing on an orbital shaker for 2 minutes.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Luminescence Reading:
 - Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis:
 - Normalize the luminescence readings of treated cells to the vehicle control to determine the relative change in ATP production.



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Caption: Workflow for measuring cellular ATP levels after **T0467** treatment.

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